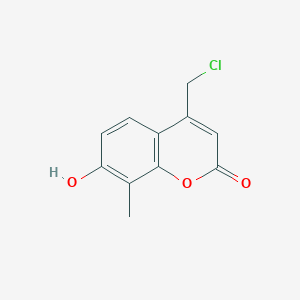
4-(chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one
描述
The compound “4-(chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one” likely belongs to the class of organic compounds known as coumarins and derivatives . These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one).
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as “4-(chloromethyl)benzyl alcohol” can be synthesized from 4-(chloromethyl)benzoyl chloride .
Molecular Structure Analysis
The molecular structure of this compound would likely include a benzene ring (from the chromen-2-one structure), a chloromethyl group (-CH2Cl), a hydroxy group (-OH), and a methyl group (-CH3). The exact structure would depend on the positions of these groups on the benzene ring .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chloromethyl, hydroxy, and methyl groups. For instance, the chloromethyl group might undergo nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties of organic compounds with similar structures include a solid state at room temperature, low solubility in water, and higher solubility in organic solvents .
科学研究应用
Synthesis and Characterization
Synthesis of Derivatives : 4-Hydroxy-2H-chromen-2-ones, including compounds related to 4-(chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one, are used as intermediates in the synthesis of various derivatives. For example, alkylation with 2-chloromethyloxirane followed by treatment with different amines leads to the formation of 4-(3-amino-2-hydroxypropoxy)-2H-chromen-2-ones, which are further acylated (Avetisyan, Alvandzhyan, & Avetisyan, 2009).
Crystal Structure Analysis : Studies on the crystal structures of compounds like 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one provide insights into the molecular configurations and potential applications in material sciences (Manolov, Ströbele, & Meyer, 2008).
Biological Activity and Applications
Cytotoxic and Antimicrobial Properties : Certain derivatives of 7-hydroxy-4-methyl-2H-chromen-2-one have shown significant cytotoxic activity, as well as bactericidal properties, suggesting potential applications in developing new antimicrobial agents (Khan et al., 2003).
Antioxidant Properties : 4-Hydroxycoumarin derivatives, related to the chemical structure , have demonstrated notable antioxidant activity, which could be explored for potential therapeutic applications (Stanchev et al., 2009).
Material Science and Polymer Research
- Dielectric Properties of Polymers : Research into polymers functionalized with coumarone derivatives, including 4-(chloromethyl)-2-oxo-2H-chromen-7-yl variants, has revealed interesting dielectric properties. These findings could inform the development of new materials with specific electronic features (Bezgin, Ayaz, & Demirelli, 2015).
未来方向
属性
IUPAC Name |
4-(chloromethyl)-7-hydroxy-8-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3/c1-6-9(13)3-2-8-7(5-12)4-10(14)15-11(6)8/h2-4,13H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVZWJIRFMWXCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


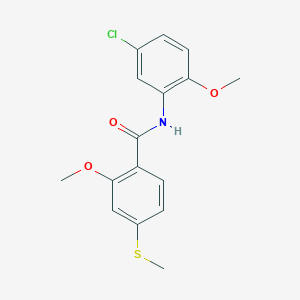
![3-bromo-5-phenyl-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B361350.png)
![N-(2-phenylethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B361351.png)
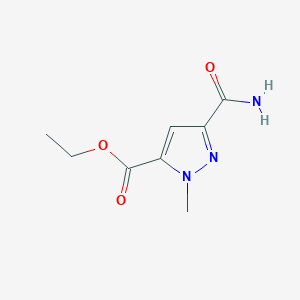
![Ethyl 4-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B361361.png)
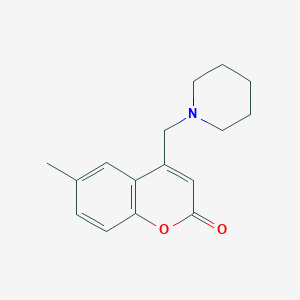
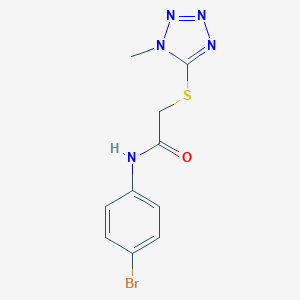
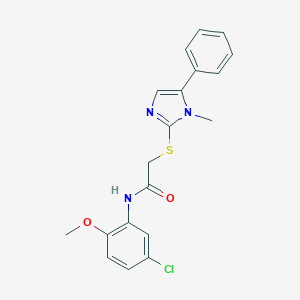
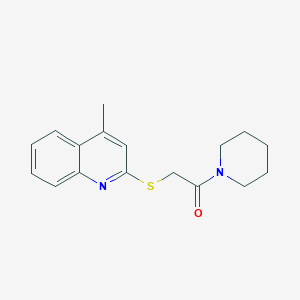
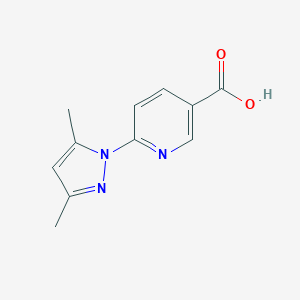
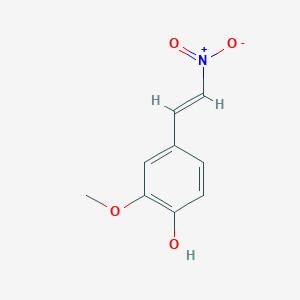
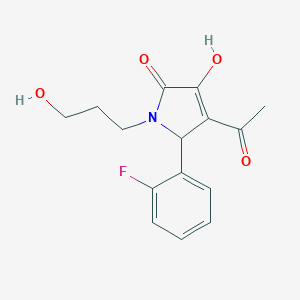
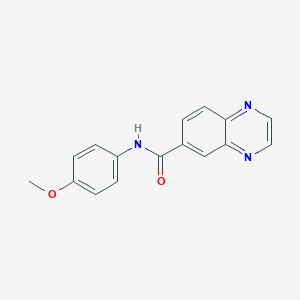
![6-chloro-9-(2,4-dimethoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361450.png)